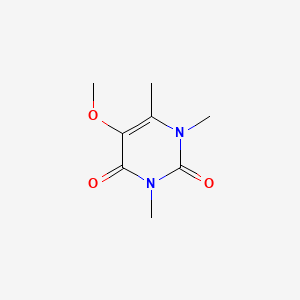
5-Methoxy-1,3,6-trimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3,6-trimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential pharmacological properties, including antioxidant and immunomodulatory activities . It is structurally similar to other uracil derivatives but features a methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-1,3,6-trimethyluracil can be synthesized via the alkylation of 5-hydroxy-6-methyluracil with dimethyl sulfate in aqueous-alkaline media . Another method involves the oxidation of 1,3,6-trimethyluracil with ammonium persulfate in an alkaline medium, followed by acid hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the conditions of the Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts. This method allows for a higher yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3,6-trimethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ammonium persulfate in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkylation using dimethyl sulfate in aqueous-alkaline media.
Major Products
The major products formed from these reactions include other methylated and methoxylated derivatives of uracil, such as 5-hydroxy-1,3,6-trimethyluracil .
Scientific Research Applications
5-Methoxy-1,3,6-trimethyluracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3,6-trimethyluracil is primarily associated with its high antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress in biological systems . The molecular targets and pathways involved include interactions with cellular antioxidant defense mechanisms and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6-methyluracil
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Methoxy-6-methyluracil
- 5-Methoxy-1,6-dimethyluracil
- 5-Methoxy-3,6-dimethyluracil
Uniqueness
5-Methoxy-1,3,6-trimethyluracil is unique due to its enhanced antioxidant activity and bioavailability compared to other similar compounds . Its specific structural modifications, including the methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions, contribute to its distinct pharmacological properties.
Properties
CAS No. |
159211-25-3 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methoxy-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(13-4)7(11)10(3)8(12)9(5)2/h1-4H3 |
InChI Key |
LVBGCTSNDVLRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


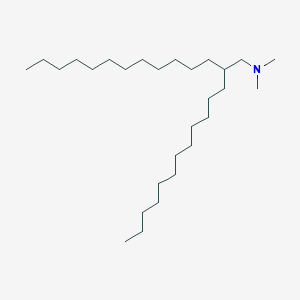
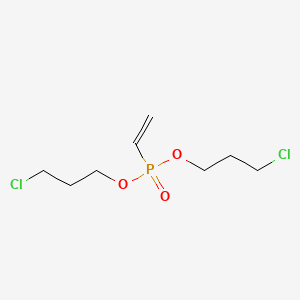
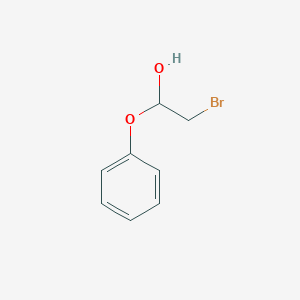
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
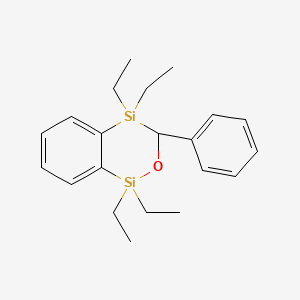
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
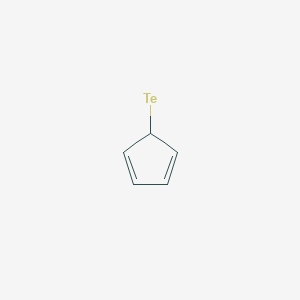
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
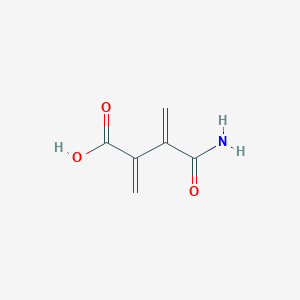
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
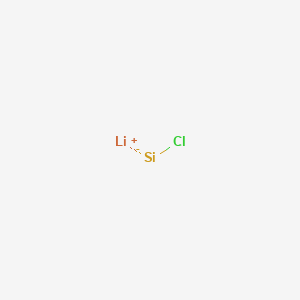
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
